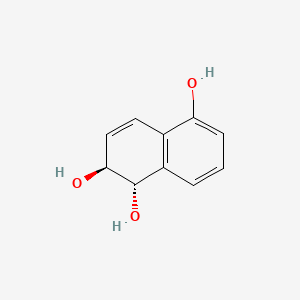
trans-5,6-Dihydrodihydroxynaphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-5,6-Dihydrodihydroxynaphthol: is an organic compound that belongs to the class of naphthols It is characterized by the presence of hydroxyl groups at the 5 and 6 positions on a dihydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-5,6-Dihydrodihydroxynaphthol typically involves the reduction of naphthoquinones followed by hydroxylation. One common method is the catalytic hydrogenation of 5,6-naphthoquinone using a palladium catalyst under mild conditions, followed by hydroxylation using a suitable oxidizing agent such as hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process often involves crystallization and recrystallization techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-5,6-Dihydrodihydroxynaphthol can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form dihydronaphthalenes using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of acylated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: trans-5,6-Dihydrodihydroxynaphthol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of complex polycyclic structures .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications .
Mecanismo De Acción
The mechanism of action of trans-5,6-Dihydrodihydroxynaphthol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, it can modulate signaling pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
1,2-Dihydroxynaphthalene: Similar in structure but differs in the position of hydroxyl groups.
5,8-Dihydroxynaphthalene: Another naphthol derivative with hydroxyl groups at different positions.
2,3-Dihydroxynaphthalene: Similar compound with hydroxyl groups at the 2 and 3 positions
Uniqueness: trans-5,6-Dihydrodihydroxynaphthol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dihydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C10H10O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,9-13H/t9-,10-/m0/s1 |
Clave InChI |
SGLWVPNWAVTUMD-UWVGGRQHSA-N |
SMILES isomérico |
C1=CC2=C(C=C[C@@H]([C@H]2O)O)C(=C1)O |
SMILES canónico |
C1=CC2=C(C=CC(C2O)O)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


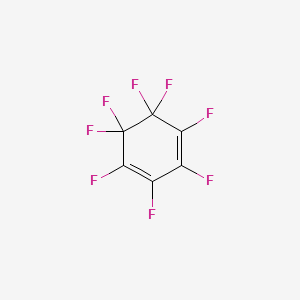
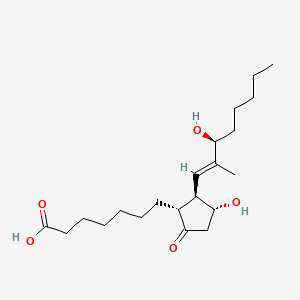
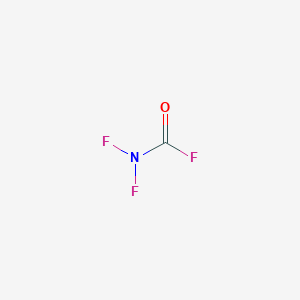

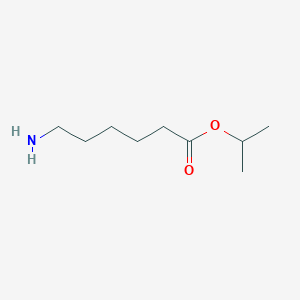
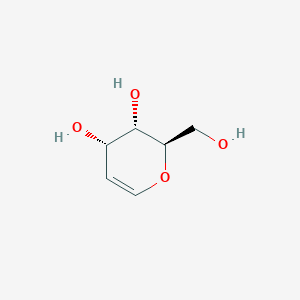
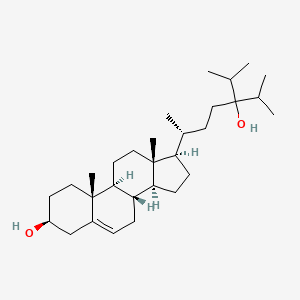
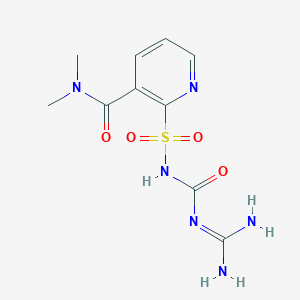
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
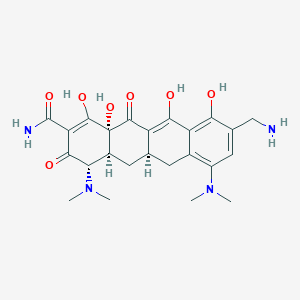
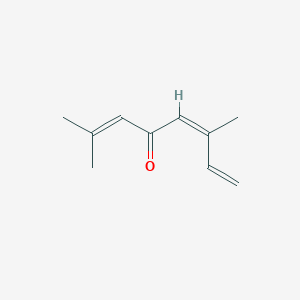
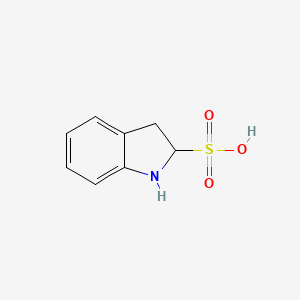
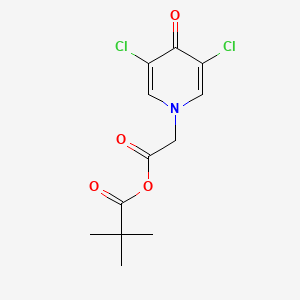
![[4-(Dimethylamino)phenyl][4-[methyl(phenylmethyl)amino]phenyl]-methanone](/img/structure/B13422850.png)
